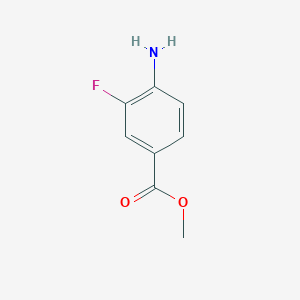

Methyl 4-amino-3-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMJYWCXCVFKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457888 | |

| Record name | methyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185629-32-7 | |

| Record name | methyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-3-fluorobenzoate (CAS 185629-32-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl 4-amino-3-fluorobenzoate, a key building block in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a substituted aromatic ester. Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 185629-32-7 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| Appearance | White Powder | [3] |

| Boiling Point | 296.33 °C at 760 mmHg | [4] |

| Flash Point | 133.016 °C | [4] |

| Density | 1.264 g/cm³ | [4] |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | [1][2] |

| InChIKey | DOMJYWCXCVFKCA-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)F | [1] |

Spectroscopic Data

Expected ¹H NMR Spectral Data (based on related structures): Proton NMR spectra of analogous compounds, such as methyl 3-fluorobenzoate, show characteristic aromatic proton signals as multiplets or doublets of doublets in the range of 7.2-7.9 ppm.[5] The methyl ester protons would appear as a singlet around 3.9 ppm. The amino protons would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Data (based on related structures): The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-167 ppm.[5] Aromatic carbons would appear between 115 and 150 ppm. The methyl carbon of the ester would be expected in the 51-53 ppm region.[5]

Mass Spectrometry: The exact mass of this compound is 169.05400.[4] High-resolution mass spectrometry should confirm this molecular weight.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritant | GHS07: Exclamation mark | Warning | H315: Causes skin irritation |

| Eye Irritant | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation |

| Respiratory Irritant | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reactions

This compound is typically synthesized from 4-amino-3-fluorobenzoic acid through esterification. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

A general experimental protocol for Fischer esterification is as follows:

Experimental Protocol: Fischer Esterification of 4-amino-3-fluorobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutically active compounds. The presence of the amino group allows for further functionalization, such as amide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. This compound is a valuable building block for the development of new therapeutics in areas such as oncology and infectious diseases. For example, it is used in the synthesis of neuroprotective hydrazides being researched for the treatment of Alzheimer's disease.[6]

References

- 1. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

physical and chemical properties of Methyl 4-amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluorobenzoate is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its strategic placement of amino, fluoro, and methyl ester functional groups on a benzene ring makes it a versatile intermediate for the development of complex molecular architectures, particularly in the realm of targeted cancer therapies. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Physical and Chemical Properties

This compound is a solid at room temperature with the following key physical and chemical properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| CAS Number | 185629-32-7 | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 296.33 °C at 760 mmHg | [1] |

| Flash Point | 133.016 °C | [1] |

| Density | 1.264 g/cm³ | [1] |

| Exact Mass | 169.05390666 Da | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)F | [1] |

| InChIKey | DOMJYWCXCVFKCA-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-amino-3-fluorobenzoic acid. While a specific, detailed protocol for this exact transformation is not widely published, a general and adaptable Fischer esterification procedure is provided below.

General Experimental Protocol: Fischer Esterification of 4-amino-3-fluorobenzoic acid

This protocol is based on established methods for the esterification of similar aromatic carboxylic acids.

Materials:

-

4-amino-3-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol. The typical molar ratio of alcohol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.

-

Acid Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid). The addition should be done in an ice bath to control any exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. This can take several hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Reduce the volume of the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining residue to a separatory funnel and add an organic solvent (e.g., ethyl acetate) and water.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectral Data (Predicted)

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

-

Aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-8.0 ppm, with coupling constants characteristic of ortho, meta, and para relationships, further influenced by the fluorine atom.

-

A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon around 52 ppm.

-

A signal for the carbonyl carbon of the ester around 165-170 ppm.

-

Aromatic carbon signals between 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

-

-

FT-IR (KBr Pellet):

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

A strong C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.

-

C-N and C-F stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (Electron Impact - EI):

-

A molecular ion peak (M⁺) at m/z = 169.

-

Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

-

Role in Drug Development: Synthesis of EGFR Inhibitors

This compound and its derivatives are pivotal intermediates in the synthesis of a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] EGFR is a transmembrane protein that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.[6] Small molecule inhibitors that target the tyrosine kinase domain of EGFR are effective therapeutic agents.

The chemical structure of this compound provides a scaffold that can be elaborated to create these potent inhibitors. The amino group serves as a key attachment point for the core heterocyclic systems (e.g., quinazoline, pyrimidine) found in many EGFR inhibitors.[3] The fluorine atom can enhance the binding affinity of the drug to the target protein and improve its metabolic stability and pharmacokinetic properties.[4]

Below is a generalized workflow for the synthesis of an EGFR inhibitor using a 4-amino-3-fluorobenzoate derivative.

Caption: Generalized workflow for EGFR inhibitor synthesis.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its unique substitution pattern makes it an ideal starting material for the synthesis of complex drug molecules, most notably EGFR inhibitors used in cancer therapy. A thorough understanding of its physical and chemical properties, as well as its synthetic routes, is essential for its effective utilization in the design and creation of novel therapeutic agents. As research in targeted therapies continues to expand, the importance of key building blocks like this compound is set to grow.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

An In-depth Technical Guide to Methyl 4-amino-3-fluorobenzoate: Molecular Characteristics, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its specific arrangement of amino, fluoro, and methyl ester functional groups on a benzene ring provides a versatile scaffold for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, key physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its application in fragment-based drug discovery.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted with a methyl ester group, an amino group, and a fluorine atom. The IUPAC name for this compound is this compound.[1] Its chemical structure and key properties are summarized below.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8FNO2 | [1] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| CAS Number | 185629-32-7 | [1][3] |

| Appearance | Solid | |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)F | [1] |

| InChI | InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-amino-3-fluorobenzoic acid with methanol in the presence of an acid catalyst. This reaction is a standard method for converting carboxylic acids to esters.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-amino-3-fluorobenzoic acid and methanol.

Materials:

-

4-amino-3-fluorobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done in an ice bath to control any exothermic reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Redissolve the residue in an organic solvent such as dichloromethane or ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as carbon dioxide gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Application in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development.[4] This approach begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[4] this compound, with its low molecular weight and functional groups amenable to chemical modification, is a prime candidate for inclusion in a fragment library. The following diagram illustrates a general workflow for FBDD, highlighting where a fragment like this compound would be utilized.

In this workflow, a library of chemical fragments, including molecules like this compound, is screened against a biological target. Hits, which are fragments that show weak binding, are then optimized into more potent lead compounds through strategies such as fragment growing, linking, or merging. The functional groups on this compound (the amino and ester groups) provide convenient handles for these chemical modifications.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined molecular structure and accessible synthesis make it an attractive starting material for the creation of novel bioactive compounds. The principles of fragment-based drug discovery provide a clear framework for how this and similar small molecules can be rationally utilized to develop next-generation therapeutics.

References

Navigating the Solubility Landscape of Methyl 4-amino-3-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluorobenzoate is a key building block in medicinal chemistry and materials science. Its utility in the synthesis of a wide range of biologically active molecules and functional materials is well-documented. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the current data gap, and offers a practical framework for its experimental determination.

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, specific quantitative solubility data for this compound in a range of organic solvents remains unpublished. This guide, therefore, collates qualitative solubility information for the target compound and its structural analogs, provides a theoretical estimation of its solubility behavior, and presents a detailed experimental protocol for researchers to determine precise solubility values.

Understanding Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its chemical structure—featuring a polar amino group, a moderately polar ester group, and a fluorinated aromatic ring—suggests a nuanced solubility profile.

The presence of the amino group allows for hydrogen bonding with protic solvents (e.g., alcohols), while the ester group can engage in dipole-dipole interactions. The fluorinated benzene ring contributes to its overall lipophilicity. Consequently, the solubility of this compound is expected to be significant in polar aprotic and moderately polar protic solvents.

Spectroscopic Data of Methyl 4-amino-3-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data, this document focuses on the foundational aspects of spectroscopic analysis for this compound, including detailed experimental protocols and the expected spectral characteristics based on its molecular structure.

Compound Overview

This compound is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1][2][3] It possesses a molecular weight of approximately 169.15 g/mol .[1][4] The compound, identified by the CAS Number 185629-32-7, is a substituted aniline and benzoate ester.[1][2] Its structure, featuring an amino group, a fluorine atom, and a methyl ester group on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₈FNO₂[1][2][3] |

| Molecular Weight | 169.15 g/mol [1][4] |

| CAS Number | 185629-32-7[1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)F[2] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The aromatic protons will likely appear as multiplets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro groups. The amino group protons would likely appear as a broad singlet, and the methyl protons of the ester will be a sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon of the ester group will be observed further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

C-F stretching: An absorption in the 1000-1400 cm⁻¹ range.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approximately 169.15). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, or the entire ester group (-COOCH₃).

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, pulse sequence, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Identify the positions (in wavenumbers, cm⁻¹) of the major absorption bands.

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile organic solvent such as methanol or acetonitrile.

-

The choice of solvent will depend on the ionization technique being used.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized in the ESI source to form gaseous ions.

-

The ions are then transferred into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.

References

commercial availability and suppliers of Methyl 4-amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for Methyl 4-amino-3-fluorobenzoate (CAS No. 185629-32-7). It also includes a detailed, representative experimental protocol for its synthesis via Fischer esterification, a common and effective method for this class of compounds.

Core Compound Information

This compound is a fluorinated aromatic compound frequently utilized as a building block in medicinal chemistry and organic synthesis. Its structure, featuring an amino group and a methyl ester on a fluorinated benzene ring, makes it a valuable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Key Identifiers:

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. The following table summarizes key quantitative data from a selection of suppliers.

| Supplier | CAS Number | Purity/Specification | Available Quantities |

| CP Lab Safety | 185629-32-7 | min 98% | 100 grams[2] |

| BLD Pharm | 185629-32-7 | Data available via website | Various |

| Alfa Chemistry | 185629-32-7 | Research Grade | Inquire for details |

| ChemScene | 185629-32-7 | >98% | Inquire for details |

Note: Availability and specific quantities are subject to change. It is recommended to consult the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 169.15 g/mol [1] |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Storage | Room temperature, in a dark, inert atmosphere |

Experimental Protocols: Synthesis

A prevalent and reliable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-3-fluorobenzoic acid. The following protocol is based on established methods for similar aniline derivatives.

Reaction: Fischer Esterification

Starting Material: 4-amino-3-fluorobenzoic acid Reagents: Methanol (reagent and solvent), Sulfuric Acid (catalyst)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. The addition of the strong acid protonates the amino group, forming the ammonium salt, which may precipitate.

-

Reflux: After the addition of the catalyst is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the mixture under reduced pressure to remove the excess methanol.

-

Carefully neutralize the acidic mixture by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the cessation of gas evolution (CO₂).

-

The product, this compound, will precipitate out of the aqueous solution.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, high-purity product.

-

Visualizations

Synthesis Workflow via Fischer Esterification

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-amino-3-fluorobenzoic acid.

Caption: Fischer esterification workflow for this compound.

References

Methyl 4-amino-3-fluorobenzoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling precautions for Methyl 4-amino-3-fluorobenzoate. The following sections outline the toxicological profile, physical and chemical properties, step-by-step experimental protocols for safe handling, and emergency procedures. This guide is intended for professionals in research, discovery, and drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.[1][2]

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol [1] |

| Appearance | Solid (powder) |

| Density | 1.264 g/cm³[2] |

| Boiling Point | 296.33°C at 760 mmHg |

| Flash Point | 133.016°C[2] |

| CAS Number | 185629-32-7[1] |

Experimental Protocols: Safe Handling and Storage

Due to its hazardous properties, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A minimum set of PPE must be worn at all times when handling this compound.

References

Methyl 4-amino-3-fluorobenzoate: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluorobenzoate is a synthetically versatile building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a methyl ester, and a fluorine atom on a benzene ring, provides a valuable platform for the construction of complex molecular architectures with diverse biological activities and material properties. The strategic placement of the fluorine atom ortho to the amino group and meta to the methoxycarbonyl group significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with the following key physical and chemical properties.[1][2][3]

| Property | Value |

| CAS Number | 185629-32-7 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | Not specified |

| Boiling Point | 296.33 °C at 760 mmHg |

| Density | 1.264 g/cm³ |

| Flash Point | 133.016 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-fluorobenzoic acid. The first step involves the nitration of 3-fluorobenzoic acid, followed by reduction of the nitro group to an amine to yield 4-amino-3-fluorobenzoic acid.[4] The subsequent step is the esterification of the carboxylic acid to the corresponding methyl ester.

A general workflow for the synthesis is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-fluorobenzoic Acid

This procedure is adapted from a general method for the synthesis of aminobenzoic acids.[4]

-

Materials: 3-Fluorobenzoic acid, nitric acid, sulfuric acid, tin(II) chloride or iron powder, hydrochloric acid, sodium hydroxide, and appropriate organic solvents.

-

Procedure:

-

Nitration: To a stirred solution of 3-fluorobenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the 3-fluoro-4-nitrobenzoic acid.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

-

Reduction: Suspend the 3-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or water) and add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or iron powder with a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-amino-3-fluorobenzoic acid.

-

Filter the product, wash with water, and recrystallize from a suitable solvent to obtain pure 4-amino-3-fluorobenzoic acid.

-

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a standard Fischer esterification procedure adapted for this specific substrate.[5][6]

-

Materials: 4-Amino-3-fluorobenzoic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution, and an organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

Dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Applications as a Synthetic Building Block

The presence of three distinct functional groups makes this compound a valuable precursor for a wide range of chemical transformations. The amino group can undergo N-alkylation, N-arylation, acylation, and diazotization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can also participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.

A key application of this building block is in the synthesis of heterocyclic compounds, particularly quinazoline derivatives, which are prominent scaffolds in medicinal chemistry, especially in the development of kinase inhibitors.[7]

Synthesis of 4-Anilinoquinazoline Derivatives

4-Anilinoquinazolines are a class of compounds known to exhibit potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] this compound can serve as a key starting material for the construction of the quinazoline core.

The general synthetic approach involves the initial conversion of the aminobenzoate to an amidine, followed by cyclization with a suitable partner to form the quinazoline ring. The resulting intermediate can then be further functionalized, for example, by nucleophilic aromatic substitution at the 4-position with a desired aniline derivative.

Caption: Workflow for 4-anilinoquinazoline synthesis.

Case Study: Synthesis of a Lapatinib Analogue

Lapatinib is a potent dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[10][11][12] While the exact synthesis of Lapatinib does not start from this compound, this building block is ideally suited for the synthesis of structurally related analogues. The 3-fluoro-4-aminobenzoyl moiety can be incorporated into the quinazoline core, with the fluorine atom potentially influencing the binding affinity and pharmacokinetic properties of the final molecule.

Hypothetical Final Step in the Synthesis of a Lapatinib Analogue:

A crucial step in the synthesis of many 4-anilinoquinazoline-based kinase inhibitors is the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a substituted aniline.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

| 4-Chloro-6-iodo-7-methoxyquinazoline | 3-Chloro-4-(3-fluorobenzyloxy)aniline | Isopropanol, reflux | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodo-7-methoxyquinazolin-4-amine | Not specified |

| 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-2-furaldehyde | 2-Aminoethylmethylsulfone | Dichloromethane, Methanol, rt | Imine intermediate | Not specified |

| Imine intermediate | H₂, 5% Pd-C | Methanol, Dichloromethane | Lapatinib | 93 (as ditosylate salt)[8] |

Note: The table above outlines key steps in a reported synthesis of Lapatinib to illustrate the types of reactions involved in constructing such molecules.[8] While not starting from this compound, it demonstrates the formation of the critical anilino-quinazoline linkage.

Role in Targeting Cancer Signaling Pathways

Quinazoline derivatives synthesized from precursors like this compound often function as ATP-competitive inhibitors of protein kinases. In the case of EGFR and HER2, these receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.[13][14][15][16][17] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell division.

By binding to the ATP-binding pocket of the kinase domain of EGFR and HER2, inhibitors like Lapatinib prevent the autophosphorylation and activation of these receptors. This, in turn, blocks the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, leading to the inhibition of tumor cell proliferation and survival.[1][11][12]

Caption: Inhibition of EGFR/HER2 signaling by Lapatinib analogues.

Conclusion

This compound is a valuable and versatile building block with significant potential in the development of novel therapeutic agents and advanced materials. Its unique substitution pattern allows for the strategic introduction of fluorine, a bioisostere known to enhance metabolic stability and binding affinity of drug candidates. The accessibility of this compound through straightforward synthetic routes further enhances its appeal to researchers in both academic and industrial settings. As the demand for more effective and targeted therapies continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand, paving the way for the discovery of next-generation pharmaceuticals.

References

- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 6. CN100427457C - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]

- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lapatinib ditosylate monohydrate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lapatinib - Wikipedia [en.wikipedia.org]

- 11. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]

- 17. researchgate.net [researchgate.net]

The Strategic Role of Methyl 4-amino-3-fluorobenzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-3-fluorobenzoate, a synthetically versatile building block, has emerged as a crucial scaffold in the design and development of novel therapeutic agents. Its unique structural features, including a reactive amino group, a modifiable ester, and a strategically placed fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and BET bromodomain inhibitors.

Physicochemical Properties and Synthetic Versatility

This compound (CAS: 185629-32-7) possesses a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . The presence of the electron-withdrawing fluorine atom ortho to the amino group modulates the pKa of the amine, influencing its reactivity in nucleophilic substitution and acylation reactions. This fluorination can also impart favorable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.

The primary amino group serves as a key handle for a variety of chemical transformations, most notably N-acylation and the formation of amide bonds, which are fundamental linkages in a vast array of biologically active molecules. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, enabling further derivatization or serving as a key interaction point with biological targets.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound and its close analogs serve as essential starting materials for the synthesis of various kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 4-aminobenzoate esters have been successfully employed in the development of EGFR inhibitors. The general synthetic strategy involves the acylation of the 4-amino group to introduce a variety of side chains that can interact with the ATP-binding pocket of the kinase. While specific examples starting directly from this compound are not extensively detailed in the provided literature, the synthesis of related 4-amino-3-chloro benzoate ester derivatives provides a clear blueprint for its potential application.

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors that share a core structural motif derivable from 4-amino-3-substituted benzoic acids.

| Kinase Target | Inhibitor (Analog) | IC₅₀ (nM) |

| Raf-1 | Sorafenib | 6 |

| B-Raf (wild-type) | Sorafenib | 22 |

| B-Raf (V600E) | Sorafenib | 38 |

| VEGFR-2 | Sorafenib | 90 |

| PDGFR-β | Sorafenib | 57 |

Data for Sorafenib, a multi-kinase inhibitor, is presented to illustrate the potency of compounds with a related structural scaffold.

Role in the Development of BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. The inhibition of BET bromodomains has emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases. This compound has been identified as a key building block for the synthesis of potent and selective BET bromodomain inhibitors.

The 4-aminobenzoate moiety can serve as a key recognition element, mimicking the acetylated lysine residue that is the natural ligand for bromodomains. The fluorine atom can be strategically employed to enhance binding affinity and selectivity.

Experimental Protocols

General Procedure for N-Acylation of this compound

The N-acylation of the primary amino group is a fundamental step in the utilization of this compound as a scaffold. The following is a general protocol based on standard laboratory procedures.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1-1.5 eq) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the synthetic utility and biological context of this compound in medicinal chemistry.

Caption: Synthetic pathways utilizing this compound.

Caption: Inhibition of the EGFR signaling cascade.

Caption: Step-by-step N-acylation process.

Conclusion and Future Perspectives

This compound is a high-value scaffold in medicinal chemistry, offering a robust platform for the synthesis of targeted therapies. Its application in the development of kinase and BET bromodomain inhibitors highlights its significance in modern drug discovery. The strategic incorporation of the fluorine atom provides a means to enhance the pharmacological properties of the resulting drug candidates. Future research will likely continue to exploit the synthetic versatility of this building block to explore novel chemical space and develop next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of structure-activity relationships of derivatives of this compound will undoubtedly lead to the discovery of new and potent modulators of a variety of biological targets.

The Strategic Incorporation of Fluorinated Building Blocks in Drug Discovery: A Technical Guide

Introduction

Fluorine, the most electronegative element, has emerged as a cornerstone in modern medicinal chemistry, earning its reputation as a "magical element" for its profound influence on molecular properties.[1][2] Its strategic incorporation into drug candidates can dramatically enhance pharmacokinetic and pharmacodynamic profiles.[1][3] Approximately 25% of all pharmaceuticals on the market, and as many as 40% of new pharmaceuticals, contain at least one fluorine atom, including blockbuster drugs like atorvastatin (Lipitor) and fluoxetine (Prozac).[2] This guide provides an in-depth technical overview of the role of fluorinated building blocks in drug discovery, focusing on their impact on molecular properties, common synthetic strategies, and successful case studies.

The Core Impact of Fluorination on Drug Properties

The introduction of fluorine or fluorine-containing motifs can modulate a molecule's properties in several key ways that are highly advantageous for drug design. These effects are context-dependent but generally fall into three categories: modulation of physicochemical properties, enhancement of pharmacokinetic profiles, and improvement of pharmacodynamic characteristics.[1][3]

Physicochemical Properties

The unique electronic nature of fluorine allows for the fine-tuning of a molecule's fundamental chemical characteristics.

-

Acidity/Basicity (pKa): Due to its strong electron-withdrawing effect, fluorine can significantly lower the pKa of nearby acidic protons or, more commonly in drug discovery, lower the basicity (pKa) of neighboring amines.[1][4] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While single fluorine atom substitutions on an aliphatic system can decrease LogP, fluorination of aromatic rings or the introduction of groups like trifluoromethyl (CF3) generally increases lipophilicity.[3][5][6] This allows chemists to adjust a compound's solubility and its ability to cross lipid membranes.[4][7]

-

Conformation: Fluorine can influence molecular conformation through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. This can "lock" a molecule into its bioactive conformation, leading to improved potency and selectivity.[1]

-

Hydrogen Bonding: While the C-F bond is a very weak hydrogen bond acceptor, the introduction of fluorine can modulate the hydrogen-bonding capabilities of nearby functional groups, altering and sometimes strengthening interactions with the target protein.[1]

Pharmacokinetic (ADME) Properties

Fluorination is a powerful strategy to improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Metabolic Stability: One of the most common applications of fluorine is to block metabolic "soft spots."[3] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Replacing a hydrogen atom at a site susceptible to cytochrome P450 (CYP) oxidation with a fluorine atom can prevent hydroxylation, thereby increasing the drug's half-life and bioavailability.[1][3][8]

-

Membrane Permeability: By modulating lipophilicity and the molecule's overall electronic profile, fluorination can enhance its ability to permeate cell membranes, which is crucial for reaching intracellular targets and for oral absorption.[1][6]

Pharmacodynamic Properties

The ultimate goal of drug design is to optimize the interaction with the biological target. Fluorine can directly enhance these interactions.

-

Binding Affinity and Selectivity: Alterations in electronics, conformation, and hydrogen bonding patterns caused by fluorine substitution can lead to stronger and more specific interactions with the target protein's binding pocket.[3][4] This can result in increased potency (lower IC50 or Ki values) and reduced off-target effects.

Rationale and Impact of Fluorination

The decision to incorporate fluorine is a strategic one, aimed at leveraging its unique properties to overcome specific challenges in drug development. The logical flow from identifying a lead compound's weaknesses to applying a fluorination strategy is crucial.

Caption: Logical workflow for employing fluorination in drug discovery.

Data Summary: The Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key drug properties, comparing non-fluorinated parent compounds with their fluorinated analogs.

Table 1: Effect of Fluorination on Physicochemical Properties

| Compound Pair | Change | pKa (Amine) | LogP / LogD | Reference |

|---|---|---|---|---|

| Aniline vs. 4-Fluoroaniline | H → F | 4.6 → 4.66 | 0.9 → 1.15 | General Chemistry Data |

| Benzylamine vs. 4-F-Benzylamine | H → F | 9.33 → 9.02 | 1.09 → 1.21 | General Chemistry Data |

| Phenylalanine vs. 4-F-Phenylalanine | H → F | pKa1: 1.83 → 2.2pKa2: 9.13 → 9.24 | -1.38 → -1.21 | General Chemistry Data |

| Ezetimibe Analog | Methoxy → F | - | LogD: 3.5 → 4.5 |[9] |

Table 2: Effect of Fluorination on Metabolic Stability and Potency

| Drug / Analog | Modification | Metabolic Stability (t½) | Potency (IC50 / Ki) | Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Ezetimibe | Introduction of p-F-phenyl | Enhanced intestinal absorption and metabolic stability | Active | Cholesterol Absorption Inhibitor | [1][9] |

| Empagliflozin | Fluorination on aryl ring | Improved stability against oxidative hydroxylation, enabling once-daily dosing | Active | Diabetes (SGLT2 Inhibitor) | [1] |

| Ibrutinib | Incorporation of fluorophenoxy group | Blocks metabolism at a key site | Potent BTK inhibitor | Oncology | [1] |

| Taxoid Analog | C2-benzoate H → OCF3 | - | >100-fold more potent in drug-resistant cancer cell lines | Oncology | [10] |

| Deutetrabenazine | H → D (Isotopic Bioisostere) | Slower metabolism | Similar to parent drug | Huntington's Disease |[9] |

Note: Direct comparative values for t½ are often found in proprietary drug discovery reports and are less common in public literature. The table reflects qualitative improvements cited in reviews.

Experimental Protocols: Synthesizing Fluorinated Building Blocks

The synthesis of fluorinated compounds has evolved from harsh methods to more sophisticated and milder techniques, including late-stage fluorination which allows for the introduction of fluorine into complex molecules at a late step in the synthesis.[1][11]

General Workflow for Late-Stage Fluorination

Late-stage fluorination is a powerful tool in lead optimization, allowing for rapid exploration of structure-activity relationships.

Caption: A generalized workflow for late-stage fluorination.

Example Protocol: Nucleophilic Aromatic Substitution (SNAr) for Aryl Fluoride Synthesis

This method is a classical approach for introducing fluorine onto an electron-deficient aromatic ring.

-

Reaction: Synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene.

-

Principle: A nitro group activates the aromatic ring towards nucleophilic attack, allowing a fluoride source to displace a leaving group (e.g., chloride).

-

Reagents and Equipment:

-

4-chloronitrobenzene (1 equivalent)

-

Anhydrous Potassium Fluoride (KF, 2-3 equivalents)

-

Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide, 0.1 equivalents)

-

High-boiling point polar aprotic solvent (e.g., Sulfolane, NMP, or DMSO)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle and temperature controller

-

-

Methodology:

-

To a round-bottom flask, add 4-chloronitrobenzene, anhydrous potassium fluoride, and the phase-transfer catalyst.

-

Add the solvent (e.g., Sulfolane) to the flask.

-

Heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude product via flash column chromatography or distillation to yield 4-fluoronitrobenzene.

-

Example Protocol: Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)

This method is used to convert alcohols to alkyl fluorides.

-

Reaction: Conversion of a secondary alcohol (e.g., cyclohexanol) to the corresponding fluoride.

-

Principle: DAST is a nucleophilic fluorinating agent that replaces a hydroxyl group with fluorine. Caution: DAST can be thermally unstable and should be handled with care.

-

Reagents and Equipment:

-

Cyclohexanol (1 equivalent)

-

Diethylaminosulfur Trifluoride (DAST, 1.1-1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

-

Methodology:

-

Dissolve the alcohol (cyclohexanol) in the anhydrous solvent (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C or 0 °C using an appropriate cooling bath.

-

Slowly add DAST dropwise to the stirred solution via a dropping funnel. This reaction is often exothermic.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3). Be cautious of gas evolution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.

-

Carefully remove the solvent under reduced pressure (as the product can be volatile).

-

Purify the resulting fluorocyclohexane by distillation or chromatography.

-

Impact of Fluorination on Drug-Target Interactions

The strategic placement of fluorine can fundamentally alter how a drug binds to its target protein, often leading to enhanced potency and selectivity. These effects are driven by the unique electronic and steric properties of fluorine.

Caption: How fluorine enhances drug-target interactions.

Conclusion and Future Perspectives

The use of fluorinated building blocks is an indispensable strategy in modern drug discovery.[1] By leveraging the unique properties of fluorine, medicinal chemists can intelligently design molecules with improved physicochemical characteristics, enhanced metabolic stability, and superior target affinity.[3][6] The ability to fine-tune properties such as pKa and lipophilicity, while simultaneously blocking sites of metabolism, makes fluorine a powerful tool for overcoming common hurdles in lead optimization.

The future of this field will likely be shaped by parallel advances in synthetic chemistry.[1] The development of novel, milder, and more selective late-stage fluorination techniques will continue to expand the toolkit available to researchers, allowing for the rapid diversification of complex drug scaffolds.[11][12] Furthermore, the use of fluorine-18 in Positron Emission Tomography (PET) imaging is becoming increasingly vital, not just for diagnostics but also for translational pharmacology, enabling the visualization of drug distribution and target engagement in vivo.[3][6] As our understanding of the nuanced effects of fluorination deepens, its strategic application will undoubtedly continue to drive the development of safer and more effective medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.brighton.ac.uk [research.brighton.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Quinolines Derived from Methyl 4-Amino-3-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel quinoline derivatives utilizing Methyl 4-amino-3-fluorobenzoate as a key starting material. This document outlines detailed synthetic protocols, presents quantitative biological activity data for analogous compounds, and visualizes the key experimental workflows and relevant biological signaling pathways.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline scaffold can significantly enhance metabolic stability and binding affinity to biological targets. This document focuses on the synthesis of 7-fluoro-4-hydroxyquinoline-6-carboxylic acid methyl ester and its derivatives, starting from this compound, and explores their potential as therapeutic agents.

Synthetic Approach: The Gould-Jacobs Reaction

A reliable method for the synthesis of the 4-hydroxyquinoline scaffold from anilines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEMM) followed by a thermal cyclization.

Experimental Workflow

Caption: General workflow for the synthesis of quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 7-fluoro-4-hydroxyquinoline-6-carboxylate

This protocol describes the synthesis of the core quinoline structure using the Gould-Jacobs reaction.

Materials:

-

This compound

-

Diethyl (ethoxymethylene)malonate (DEEMM)

-

Diphenyl ether (Dowtherm A)

-

Ethanol

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 equivalents) to the solution. Heat the mixture at reflux for 2 hours.

-

Isolation of Intermediate: After cooling to room temperature, the intermediate product often precipitates. Collect the solid by filtration, wash with cold ethanol and then with hexane, and dry under vacuum.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C. Add the intermediate from the previous step in portions to the hot diphenyl ether. Maintain the temperature at 250 °C for 30 minutes.

-

Product Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product will precipitate. Dilute the mixture with hexane to facilitate precipitation. Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 7-fluoro-4-hydroxyquinoline-6-carboxylate.

Potential Biological Activities and Quantitative Data

While specific data for derivatives of this compound is not widely published, the following tables summarize the reported anticancer and antibacterial activities of structurally related fluoroquinoline derivatives to indicate the potential of this compound class.

Anticancer Activity of Substituted Quinolines

Many quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data is typically presented as IC50 values, which is the concentration of the drug that inhibits cell growth by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 | [1] |

| 2-Arylquinolines | PC3 (Prostate Cancer) | 31.37 | [1] |

| 4-Aminoquinoline Derivatives | A549 (Lung Cancer) | Comparable to Doxorubicin | [2] |

| 4-Aminoquinoline Derivatives | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [2] |

| Substituted Quinolines | T47D (Breast Cancer) | 0.016 | [3] |

Antibacterial Activity of Fluoroquinolones

Fluoroquinolones are a well-established class of antibiotics. Their activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-Substituted-6-fluoroquinolones | Staphylococcus aureus | <0.860 | [4] |

| 7-Substituted-6-fluoroquinolones | Escherichia coli | <0.860 | [4] |

| Novel Fluoroquinolone Derivatives | S. aureus | 4.6 - 22 | [5] |

| Novel Fluoroquinolone Derivatives | E. coli | 2.4 - 29 | [5] |

Signaling Pathways

EGFR Inhibition by Quinoline Derivatives

Certain substituted quinolines have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.

Caption: EGFR signaling pathway inhibition by quinoline derivatives.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] This leads to the fragmentation of bacterial DNA and ultimately cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

The synthesis of novel quinoline derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space. The demonstrated potential for anticancer and antibacterial activity warrants further investigation into the synthesis and biological evaluation of a diverse library of these compounds.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]